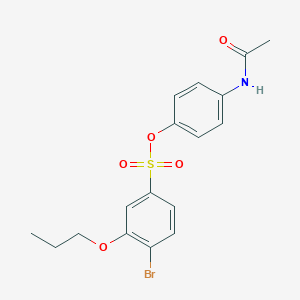

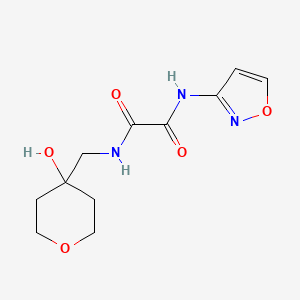

![molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1](/img/structure/B2826311.png)

methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a complex organic compound characterized by its unique quinazoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Formation of Quinazoline Core

Starting materials: Anthranilic acid and formamide

Reaction conditions: Heating under reflux

Step 2: Alkylation of Quinazoline Core

Starting materials: Quinazoline derivative and alkyl halide

Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), heating

Step 3: Cyclohexanecarboxylation

Starting materials: Alkylated quinazoline and cyclohexanecarboxylic acid

Reaction conditions: Catalyst (e.g., sulfuric acid), solvent (e.g., toluene), heating under reflux

Industrial Production Methods: The industrial synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves large-scale batch reactors, maintaining stringent conditions for purity and yield optimization. Methods often involve continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation Reactions

Reagents: Potassium permanganate (KMnO4), oxygen (O2)

Conditions: Aqueous or organic solvent, temperature control

Products: Oxidized quinazoline derivatives

Reduction Reactions

Reagents: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst (Pd/C)

Conditions: Solvent (e.g., THF), controlled temperature and pressure

Products: Reduced quinazoline and cyclohexane derivatives

Substitution Reactions

Reagents: Nucleophiles (e.g., NaN3, R-NH2)

Conditions: Organic solvent, base (e.g., K2CO3)

Products: Substituted quinazoline compounds

Major Products: The reactions typically result in modified quinazoline structures with varying functional groups, which are crucial for further chemical manipulation and application.

Scientific Research Applications

Chemistry

Catalysts: : The compound serves as a precursor for catalysts in organic reactions.

Biology and Medicine

Anticancer Agents: : The quinazoline structure is a key moiety in developing anticancer drugs, interacting with specific cellular targets to inhibit growth.

Antimicrobial Agents: : Exhibits potential antimicrobial properties, effective against various bacterial strains.

Industry

Polymer Additives: : Utilized as an additive in polymer production, enhancing material properties such as durability and flexibility.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with enzymes or receptors in cells. For example, in cancer research, it may inhibit tyrosine kinases, disrupting cellular signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Comparison with Other Quinazoline Derivatives

Unique Structural Features: : The presence of the cyclohexanecarboxylate group distinguishes it from other quinazoline derivatives, potentially offering unique pharmacokinetic properties.

Similar Compounds: : Quinazoline-based drugs such as Erlotinib and Gefitinib, used in cancer therapy, share a core structure but differ in their side chains and functional groups, resulting in different biological activities.

Conclusion

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a versatile compound with vast potential across multiple scientific domains. Its unique chemical structure enables diverse applications, from medicinal chemistry to industrial uses. As research progresses, its full potential and broader applications will likely continue to unfold.

Properties

IUPAC Name |

methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOZSDQZKFERKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)

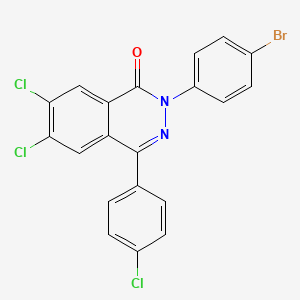

![prop-2-en-1-yl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)

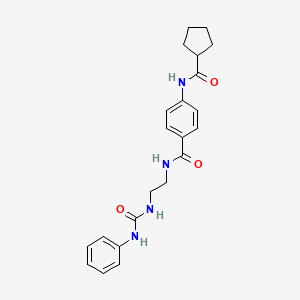

![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2826251.png)